molecular formula C9H5BrN2S2 B2907163 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole CAS No. 1396791-54-0

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole

Cat. No.: B2907163
CAS No.: 1396791-54-0
M. Wt: 285.18
InChI Key: JZYCLJONUXDQED-UHFFFAOYSA-N
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Description

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole typically involves the bromination of a precursor compound. One common method involves the reaction of a thiazole derivative with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different thiazole or benzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used. These reactions may require acidic or basic conditions depending on the desired product.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed. These reactions are usually performed in anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential for treating various diseases, including cancer and infectious diseases.

    Industry: In materials science, the compound is used in the development of novel materials with specific electronic or optical properties. Its unique structure can be exploited to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole
  • 2-(iodomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole
  • 2-(methylthio)-[1,3]thiazolo[5,4-e][1,3]benzothiazole

Uniqueness

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2S2/c10-3-7-12-5-1-2-6-8(9(5)14-7)11-4-13-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYCLJONUXDQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)CBr)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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